molecular formula C6H7K3O9 B8084089 Potassium hydroxycitrate tribasic monohydrate

Potassium hydroxycitrate tribasic monohydrate

Cat. No.: B8084089
M. Wt: 340.41 g/mol
InChI Key: BPYWTUIGEYIIJX-UHFFFAOYSA-K
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Description

This compound is known for its high solubility in water and glycerol, and its practical insolubility in alcohol . It is commonly used in various industrial and scientific applications due to its buffering and chelating properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Potassium hydroxycitrate tribasic monohydrate can be synthesized by reacting citric acid with potassium hydroxide. The reaction involves dissolving citric acid in water and gradually adding potassium hydroxide solution. The mixture is then filtered, and the resulting solution is concentrated and crystallized to obtain the final product .

Industrial Production Methods: In industrial settings, the production of potassium 1,2-dihydroxypropane-1,2,3-tricarboxylate hydrate follows a similar process but on a larger scale. The reaction conditions are carefully controlled to ensure high purity and yield. The product is then dried and packaged for distribution.

Chemical Reactions Analysis

Types of Reactions: Potassium hydroxycitrate tribasic monohydrate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different products.

    Reduction: It can also undergo reduction reactions, although these are less common.

    Substitution: Substitution reactions involving this compound typically occur in the presence of strong acids or bases.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Hydrochloric acid, sulfuric acid.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various carboxylic acids, while substitution reactions can produce different potassium salts .

Scientific Research Applications

Potassium hydroxycitrate tribasic monohydrate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of potassium 1,2-dihydroxypropane-1,2,3-tricarboxylate hydrate involves its ability to chelate metal ions and buffer pH levels. In biological systems, it can bind to metal ions, preventing them from participating in unwanted reactions. This chelating property is particularly useful in preventing oxidative damage and maintaining enzyme activity. Additionally, its buffering capacity helps maintain stable pH levels in various environments .

Comparison with Similar Compounds

    Citric Acid: Similar in structure but lacks the potassium ions.

    Sodium Citrate: Contains sodium instead of potassium, used for similar buffering purposes.

    Calcium Citrate: Contains calcium ions, often used as a dietary supplement.

Uniqueness: Potassium hydroxycitrate tribasic monohydrate is unique due to its high solubility in water and glycerol, making it particularly effective in applications requiring rapid dissolution and buffering. Its potassium content also makes it suitable for use in formulations where potassium supplementation is desired .

Properties

IUPAC Name

tripotassium;1,2-dihydroxypropane-1,2,3-tricarboxylate;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O8.3K.H2O/c7-2(8)1-6(14,5(12)13)3(9)4(10)11;;;;/h3,9,14H,1H2,(H,7,8)(H,10,11)(H,12,13);;;;1H2/q;3*+1;/p-3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPYWTUIGEYIIJX-UHFFFAOYSA-K
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)[O-])C(C(C(=O)[O-])O)(C(=O)[O-])O.O.[K+].[K+].[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7K3O9
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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